![molecular formula C28H58O3Si B13804901 Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester CAS No. 56784-04-4](/img/structure/B13804901.png)
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of tetracosanoic acid, a long-chain fatty acid, and is often used in various chemical and industrial applications.
Preparation Methods
The synthesis of tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the esterification of tetracosanoic acid with methanol in the presence of a catalyst. The hydroxyl group at the second position is then protected with a trimethylsilyl group to form the final product . Industrial production methods may involve large-scale esterification and silylation processes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and skin conditions.
Mechanism of Action
The mechanism of action of tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it is incorporated into lipid membranes and can influence membrane fluidity and signaling pathways. The trimethylsilyl group provides stability and protection to the hydroxyl group, allowing for controlled reactions and modifications .
Comparison with Similar Compounds
Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester can be compared with other similar compounds such as:
Methyl lignocerate: Another ester of tetracosanoic acid, but without the trimethylsilyl group.
α-Hydroxylignoceric acid, TMS ether, methyl ester: Similar structure but with different functional groups.
The uniqueness of this compound lies in its trimethylsilyl protection, which provides enhanced stability and reactivity in various chemical processes.
Properties
CAS No. |
56784-04-4 |
|---|---|
Molecular Formula |
C28H58O3Si |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxytetracosanoate |
InChI |
InChI=1S/C28H58O3Si/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28(29)30-2)31-32(3,4)5/h27H,6-26H2,1-5H3 |
InChI Key |
IBDXNSNFZWQOOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

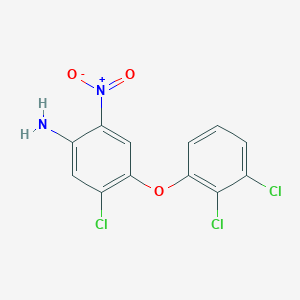
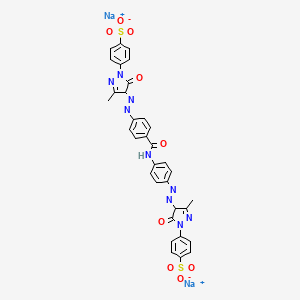
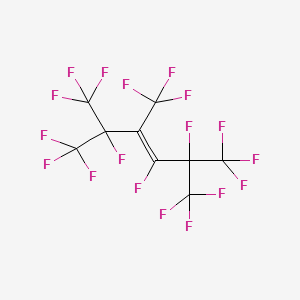
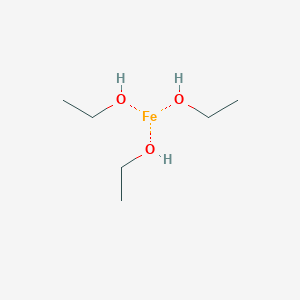
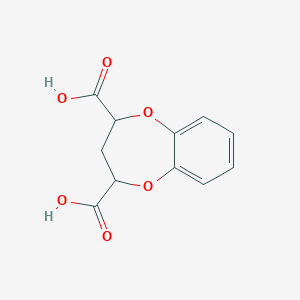
![4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid](/img/structure/B13804862.png)
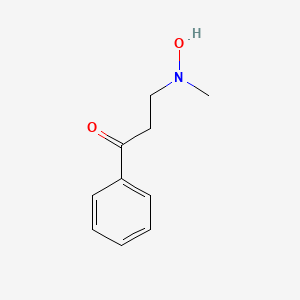

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
